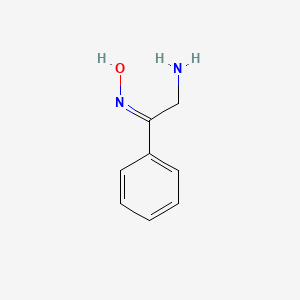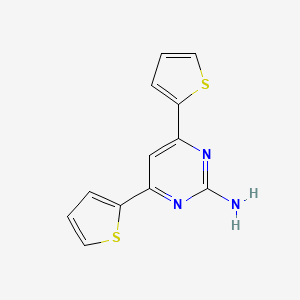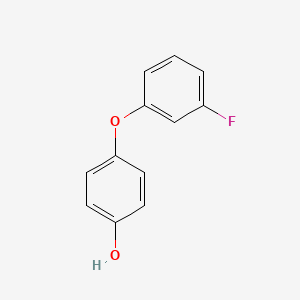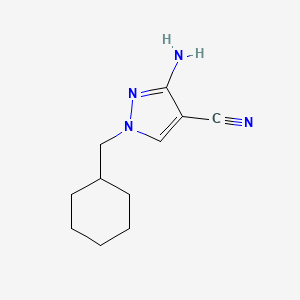![molecular formula C6H4F2N4O B3156360 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 827587-45-1](/img/structure/B3156360.png)
5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Overview
Description
“5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a synthetic compound . It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines , which are known for their diverse biological activity .
Synthesis Analysis
The synthesis of this compound and similar compounds typically involves the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds . The reaction conditions can influence the regioselectivity of the difluoromethyl substituent . For example, acetic acid leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while trifluoroacetic acid predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C6H6N4O . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Scientific Research Applications
5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology. It has been studied for its potential to act as a novel inhibitor of the enzyme acetylcholinesterase, which plays a key role in the nervous system. Additionally, this compound has potential applications in the study of cancer, as it has been shown to inhibit the growth of several tumor cell lines. It has also been studied for its potential to act as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit diverse biological activities, suggesting they interact with multiple targets . For instance, some analogs have shown significant anticonvulsant activity .
Mode of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to exhibit allosteric binding at the interface between certain protein subunits . This suggests that 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol may also interact with its targets in a similar manner, leading to changes in protein conformation and function.
Biochemical Pathways
Given the diverse biological activities of similar [1,2,4]triazolo[1,5-a]pyrimidine compounds, it is likely that multiple pathways are affected .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have shown significant inhibitory activity in certain biological assays . This suggests that this compound may also exert inhibitory effects on its targets, leading to changes at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily studied in a variety of cell lines. Additionally, its effects can be studied in vivo, as it can be administered to animal models. However, there are some limitations to its use in lab experiments. For example, it can be difficult to obtain a consistent concentration of this compound for use in experiments, and there can be variability in its effects depending on the cell line or animal model used.
Future Directions
There are a number of potential future directions for the study of 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. For example, further research could be conducted on its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted on its potential to act as an anti-cancer agent, as well as its potential to act as an anti-inflammatory agent. Finally, further research could be conducted on its potential to act as an antidepressant, as well as its potential to act as an anti-anxiety agent.
properties
IUPAC Name |
5-(difluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N4O/c7-5(8)3-1-4(13)12-6(11-3)9-2-10-12/h1-2,5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKMNQGQPSTGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=CNN2C1=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-Amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B3156292.png)
![N-[2-Amino-1-(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B3156299.png)






![N-{[4-(Methylsulfanyl)phenyl]methyl}cyclopentanamine](/img/structure/B3156344.png)


![Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3156368.png)
